molecular formula C7H7BrClNO B1283037 2-Bromo-4-chloro-5-methoxyaniline CAS No. 98446-57-2

2-Bromo-4-chloro-5-methoxyaniline

Cat. No.: B1283037
CAS No.: 98446-57-2
M. Wt: 236.49 g/mol
InChI Key: DAFZNHUYTYCENX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methoxyaniline typically involves the bromination and chlorination of 5-methoxyaniline. The process can be summarized as follows:

    Bromination: 5-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-methoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-4-chloro-5-methoxyaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methoxyaniline depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxyaniline
  • 4-Bromo-2-methoxyaniline
  • 2-Bromo-4-chloro-6-methoxyaniline

Comparison: 2-Bromo-4-chloro-5-methoxyaniline is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of both bromine and chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with only one halogen substituent.

Properties

IUPAC Name

2-bromo-4-chloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZNHUYTYCENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563899
Record name 2-Bromo-4-chloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-57-2
Record name 2-Bromo-4-chloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chloro-5-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-methoxyaniline (1.0 equivalent) dissolved in CH2Cl2 (15 volumes) at 5° C. was treated portion wise with N-bromosuccinimide (1.03 equivalents), warmed to 20° C. and mixed for 5 minutes. A 5% aqueous Na2SO3 solution (10 volumes) was added and the mixture was stirred for 10 minutes. The layers were separated and the organic layer was washed with water and saturated brine, dried (Na2SO4), filtered and concentrated. The resulting solid was triturated with a minimal volume of heptane and the solid was collected by filtration and dried to constant mass (80% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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